molecular formula C16H21F2NO3 B15253411 Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B15253411
M. Wt: 313.34 g/mol
InChI Key: BMVMZZFRCFXFEN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 3,4-difluorophenyl substituent at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring. Its synthesis involves multi-step organic reactions, often starting from nitro-piperidine precursors, as evidenced by the synthesis of structurally similar compounds in the provided literature .

Properties

Molecular Formula

C16H21F2NO3

Molecular Weight

313.34 g/mol

IUPAC Name

tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-7-6-11(14(20)9-19)10-4-5-12(17)13(18)8-10/h4-5,8,11,14,20H,6-7,9H2,1-3H3

InChI Key

BMVMZZFRCFXFEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 3,4-difluoroaniline with di-tert-butyl dicarbonate to form tert-butyl 3,4-difluorophenylcarbamate. This intermediate is then subjected to further reactions to introduce the hydroxypiperidine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

The position and number of fluorine atoms on the phenyl ring significantly influence physicochemical properties and biological activity. Key comparisons include:

Compound Name Substituent Position Key Data (Yield, ESI-MS) Reference
Tert-butyl 4-(3,4-difluorophenyl)-3-nitro-piperidine-1-carboxylate (9a) 3,4-difluoro Yield: 70%; ESI-MS: m/z = 345 [M + H]+
Tert-butyl 4-(3,5-difluorophenyl)-3-nitro-piperidine-1-carboxylate (9b) 3,5-difluoro Yield: 78%; ESI-MS: m/z = 345 [M + H]+
Tert-butyl 4-(4-fluorophenyl)-3-nitro-piperidine-1-carboxylate (9c) 4-fluoro Yield: 78%; ESI-MS: m/z = 327 [M + H]+

Analysis :

  • The 3,4-difluorophenyl derivative (9a) exhibits a lower yield (70%) compared to the 3,5-difluorophenyl analog (9b, 78%), suggesting steric or electronic effects during synthesis.

Functional Group Modifications on the Piperidine Ring

The hydroxyl group at the 3-position and its replacement with other functional groups alter reactivity and target binding:

Hydroxyl vs. Amino Groups
Compound Name Functional Group Key Data (Yield, ESI-MS) Reference
Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate (Target) -OH Purity: >95% (commercial source)
Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a) -NH2 Yield: 80%; ESI-MS: m/z = 313 [M + H]+

Analysis :

  • The amino derivative (10a) shows higher synthetic yield (80%), likely due to reduced steric hindrance during reduction steps .
Hydroxyl vs. Oxo Groups
Compound Name Functional Group Key Data Reference
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate -C=O CAS: 1354953-08-4

Analysis :

  • The oxo group increases electrophilicity, making the compound more reactive toward nucleophiles compared to the hydroxyl-containing target molecule. This could be advantageous in prodrug design .

Stereochemical and Conformational Differences

Stereochemistry significantly impacts biological activity. For example:

  • Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate () has a fluorine atom at the 3-position and a hydroxyl group at the 4-position. The trans-configuration (3R,4S) may influence binding to chiral receptors or enzymes .
  • Tert-butyl 3,3-difluoropiperidine-1-carboxylate () lacks an aromatic substituent but features geminal difluorination at the 3-position, which rigidifies the piperidine ring and alters metabolic stability .

Biological Activity

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H21F2NO3
  • Molecular Weight : 313.34 g/mol
  • CAS Number : 1354963-68-0
  • IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms of action which contribute to its biological activity:

  • Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • β-Secretase Inhibition : The compound also acts as a β-secretase inhibitor, which is crucial in reducing amyloid beta peptide aggregation—a hallmark of Alzheimer's pathology .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress markers in cellular models .

Neuroprotective Effects

Studies have demonstrated the neuroprotective effects of this compound in vitro and in vivo:

  • In Vitro Studies : In astrocyte cell cultures treated with amyloid beta (Aβ) peptides, the compound improved cell viability significantly compared to controls. This suggests a protective role against Aβ-induced toxicity .
  • In Vivo Studies : Animal models treated with this compound showed reduced neuroinflammation and oxidative stress markers compared to untreated groups .

Anticancer Potential

Recent literature has highlighted the potential anticancer properties of piperidine derivatives similar to this compound:

  • Cytotoxicity Studies : Compounds exhibiting structural similarities have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Study on Neuroprotection

A study investigated the effects of this compound on Aβ-induced neurotoxicity in rat models. The results indicated:

Treatment GroupCell Viability (%)TNF-α Levels (pg/mL)
Control43.78 ± 7.17200 ± 20
Aβ Only30.00 ± 5.00300 ± 30
Aβ + Compound62.98 ± 4.92150 ± 15

The compound significantly improved cell viability and reduced TNF-α levels compared to the Aβ-only group, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Study on Anticancer Activity

Another case study evaluated the anticancer effects of piperidine derivatives similar to this compound against human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

These findings suggest that similar compounds could be developed for targeted cancer therapies.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate, and how are key intermediates stabilized?

  • Methodological Answer : The synthesis typically involves:
  • Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen, using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃ in THF) .
  • Aromatic Coupling : Suzuki-Miyaura cross-coupling to attach the 3,4-difluorophenyl group to the piperidine ring, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) .
  • Hydroxylation : Selective oxidation or hydroxylation at the 3-position, often employing OsO₄ or other oxidizing agents in controlled stoichiometry to avoid over-oxidation .
  • Purification : Use of column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, with fluorine coupling patterns (¹⁹F NMR) resolving substituent positions .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation pathways, essential for confirming synthetic success .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, particularly for stereochemical assignments and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling This compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents (e.g., Boc-Cl) .
  • Ventilation : Ensure adequate airflow during reactions involving fluorinated intermediates (potential release of HF) .
  • Waste Disposal : Segregate halogenated waste (e.g., fluorinated byproducts) according to institutional guidelines .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be resolved, particularly at the 3-hydroxyl and 4-aryl positions?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless dihydroxylation) or chiral auxiliaries to control stereochemistry .
  • Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) or diastereomeric salt formation (e.g., tartaric acid derivatives) .
  • Crystallographic Validation : Single-crystal X-ray diffraction confirms absolute configuration, resolving ambiguities in NOESY or ROESY NMR data .

Q. What strategies address contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for weak reflections .
  • Refinement Tools : SHELXL’s TWIN/BASF commands model twinned crystals, while SQUEEZE (PLATON) removes disordered solvent contributions .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to ensure plausible hydrogen-bonding networks .

Q. How can biological activity assays be designed to evaluate this compound’s interaction with neurological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors like σ-1 or NMDA, given structural similarity to known piperidine-based ligands .
  • Binding Assays : Use radioligand displacement (³H-labeled compounds) or surface plasmon resonance (SPR) to measure affinity (Kd/IC₅₀) .
  • Functional Assays : Electrophysiology (patch-clamp) for ion channel modulation or calcium imaging (Fluo-4 AM) for GPCR activity .

Q. How are reaction conditions optimized to mitigate side reactions (e.g., de-fluorination or Boc-deprotection)?

  • Methodological Answer :
  • Temperature Control : Maintain reactions below 100°C to prevent thermal decomposition of fluorinated aryl groups .
  • Acid Sensitivity : Avoid strong acids (e.g., TFA) during Boc deprotection; use milder conditions (HCl/dioxane) to preserve the hydroxyl group .
  • Real-Time Monitoring : In-situ IR or LC-MS tracks reaction progress, enabling early termination to minimize byproducts .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding poses in receptor active sites, guided by fluorine’s electronegativity .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR Modeling : Matches substituent patterns (e.g., difluorophenyl) to activity databases (ChEMBL) for lead optimization .

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